帕拉米韦

描述

Peramivir is an antiviral agent used to treat acute uncomplicated influenza in patients aged 2 years and older who have been symptomatic for no more than two days . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses .

Synthesis Analysis

Peramivir analogues were synthesized via a new and versatile method starting from a stereoselective 1,3-dipolar cycloaddition reaction between the nitrile oxide derived from 2-ethylbutanal and the commercially available and inexpensive cyclopentadiene and 1,3-cyclohexadiene . An improved and convenient synthetic route for the synthesis of peramivir has been developed with a total 34% yield .

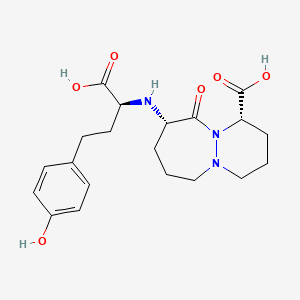

Molecular Structure Analysis

The chemical structure of peramivir allows it to bind to the influenza neuraminidase with much higher affinity than oseltamivir .

Chemical Reactions Analysis

Peramivir was found to be stable under peroxide and photolysis conditions but not stable or degradable when exposed to the acid, base, and thermal stress conditions .

科学研究应用

流感治疗

帕拉米韦主要用作抗病毒药物,用于治疗甲型和乙型流感。它抑制神经氨酸酶,这对于流感病毒的复制和传播至关重要。 临床研究支持其在减轻流感症状和缩短病程方面的有效性 .

相关酶抑制剂设计

由于帕拉米韦对流感神经氨酸酶具有强烈的抑制活性,其结构可以作为设计针对相关病毒、哺乳动物或细菌神经氨酸酶的抑制剂的先导化合物 .

大流行准备

帕拉米韦的研发得到了美国卫生与公众服务部的支持,作为政府为应对流感大流行而做出的努力的一部分,突出了其在公共卫生应急准备中的重要性 .

疗效比较研究

帕拉米韦在荟萃分析中与其他神经氨酸酶抑制剂(NAI)进行了比较,以评估其疗效和安全性,通常在缩短流感症状持续时间方面显示出优异的结果 .

药物稳定性研究

对帕拉米韦在各种条件下(过氧化物、光解、酸、碱、热应力)稳定性的研究有助于了解其保质期和最佳储存条件 .

构象灵活性分析

作用机制

Target of Action

Peramivir is an antiviral agent developed to treat influenza A/B . The primary target of Peramivir is the neuraminidase enzyme of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

Peramivir acts as a neuraminidase inhibitor . It works by binding to the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the infected cell . This inhibition prevents new viruses from emerging from infected cells .

Biochemical Pathways

The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing the release of new viral particles and thus limiting the spread of the virus within the host . This action can help to alleviate the symptoms of influenza and shorten the duration of the illness.

Pharmacokinetics

Peramivir is administered intravenously, which results in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . The primary route of excretion for Peramivir is through the kidneys .

Result of Action

The molecular effect of Peramivir is the inhibition of the neuraminidase enzyme, which prevents the release of new virus particles from infected cells . On a cellular level, this results in a reduction of viral load within the host. Clinically, this leads to the alleviation of influenza symptoms and a reduction in the duration of the illness .

Action Environment

The efficacy and stability of Peramivir can be influenced by various environmental factors. For instance, the prevalence of different strains of influenza in a given season may impact the effectiveness of Peramivir, as different strains may have varying levels of susceptibility to neuraminidase inhibitors . Additionally, the patient’s health status and immune response can also influence the drug’s efficacy .

未来方向

Although peramivir shows efficacy for the treatment of seasonal and pH1N1 influenza, it has not received US FDA approval. Peramivir is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza. Peramivir might be a beneficial alternative antiviral treatment for many patients, including those unable to receive inhaled or oral neuraminidase inhibitors, or those requiring nonintravenous drug delivery .

生化分析

Biochemical Properties

Peramivir plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from glycoproteins, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, Peramivir prevents the spread of the virus within the host . The interaction between Peramivir and neuraminidase is highly specific, with Peramivir acting as a transition-state analogue inhibitor, binding to the active site of the enzyme and blocking its function .

Cellular Effects

Peramivir has significant effects on various types of cells and cellular processes. In infected cells, Peramivir inhibits the release of new viral particles, thereby reducing the spread of the virus. This inhibition leads to a decrease in viral load and alleviation of influenza symptoms . Additionally, Peramivir has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages, which can help mitigate the cytokine storm associated with severe influenza and other viral infections . This reduction in cytokine production is partly mediated by the inhibition of NF-κB activity .

Molecular Mechanism

The molecular mechanism of Peramivir involves its binding to the active site of the influenza virus neuraminidase enzyme. Peramivir acts as a transition-state analogue inhibitor, mimicking the natural substrate of the enzyme and preventing its catalytic activity . This binding inhibits the cleavage of sialic acid residues from glycoproteins, thereby blocking the release of new viral particles from infected cells . Additionally, Peramivir’s inhibition of neuraminidase activity leads to a reduction in viral replication and spread within the host .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Peramivir have been observed to change over time. Peramivir is stable and retains its antiviral activity over extended periods when stored under appropriate conditions . In in vitro studies, Peramivir has been shown to significantly reduce viral load and alleviate influenza symptoms within a few days of administration . Long-term studies in animal models have demonstrated that Peramivir can effectively reduce viral replication and improve survival rates in infected animals .

Dosage Effects in Animal Models

The effects of Peramivir vary with different dosages in animal models. Studies have shown that higher doses of Peramivir result in greater reductions in viral load and improved clinical outcomes . At very high doses, Peramivir can cause adverse effects, such as gastrointestinal disorders and decreased neutrophil counts . These adverse effects are generally mild to moderate and self-limiting .

Metabolic Pathways

Peramivir does not undergo significant metabolism in humans, with renal clearance of unchanged drug accounting for approximately 90% of total clearance . This high renal clearance rate indicates that Peramivir is primarily excreted unchanged in the urine. The elimination half-life of Peramivir is approximately 20 hours in healthy volunteers .

Transport and Distribution

Peramivir is administered intravenously, which allows for rapid distribution throughout the body. It is transported in the bloodstream and distributed to various tissues, including the respiratory tract, where it exerts its antiviral effects . Peramivir does not undergo significant metabolism, and its distribution is primarily influenced by renal clearance .

Subcellular Localization

Peramivir’s subcellular localization is primarily within the cytoplasm of infected cells, where it interacts with the influenza virus neuraminidase enzyme . This interaction occurs at the cell membrane, where neuraminidase is located. Peramivir’s binding to neuraminidase inhibits the enzyme’s activity and prevents the release of new viral particles from the cell .

属性

| { "Design of the Synthesis Pathway": "Peramivir can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride", "N-acetylneuraminic acid", "triethylamine", "sodium borohydride", "sodium hydroxide", "3,4-dihydroxybenzaldehyde", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide using NaN3 and DMF", "Step 2: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl amine using triethylamine and NH4Cl", "Step 3: Conversion of N-acetylneuraminic acid to N-acetylneuraminic acid methyl ester using methanol and HCl", "Step 4: Reduction of N-acetylneuraminic acid methyl ester using sodium borohydride and acetic acid to yield N-acetylneuraminic acid methyl ester 4-oxime", "Step 5: Conversion of N-acetylneuraminic acid methyl ester 4-oxime to 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid using NaOH and acetic anhydride", "Step 6: Conversion of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol using NaBH4", "Step 7: Conversion of 3,4-dihydroxybenzyl alcohol to 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether using 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid and HCl", "Step 8: Conversion of 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether to Peramivir using NaOH and ethanol" ] } | |

| Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells. | |

CAS 编号 |

330600-85-6 |

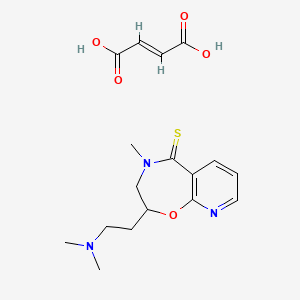

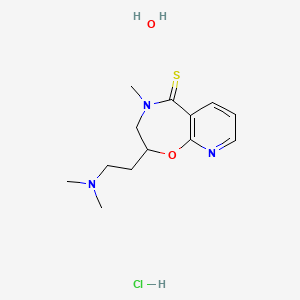

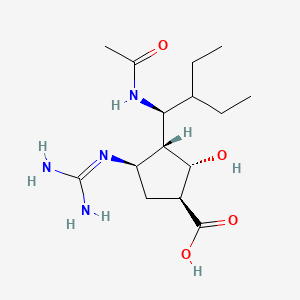

分子式 |

C15H28N4O4 |

分子量 |

328.41 g/mol |

IUPAC 名称 |

(1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 |

InChI 键 |

XRQDFNLINLXZLB-GKWMMFDUSA-N |

手性 SMILES |

CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

规范 SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

外观 |

Solid powder |

其他 CAS 编号 |

330600-85-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)